molecular formula C24H40N6O12 B12108013 H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH CAS No. 6693-54-5

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH

Cat. No.: B12108013
CAS No.: 6693-54-5
M. Wt: 604.6 g/mol
InChI Key: JXJLTZQPTPRSOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is a complex peptide composed of several amino acids. Let’s break down its structure:

    H: Represents the N-terminal hydrogen atom.

    DL-Lys: Refers to the amino acid lysine, which contains both the D- and L-enantiomers.

    DL-Glu: Stands for glutamic acid, again with both D- and L-forms.

    DL-Ala: Represents alanine, once more with both enantiomers.

    DL-Glu: Another glutamic acid residue.

    OH: Indicates the C-terminal hydroxyl group.

This compound is intriguing due to its chiral complexity, as it incorporates both D- and L-amino acids. Now, let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

The synthetic routes for H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH involve coupling the individual amino acids in a stepwise manner. These reactions typically occur in solution or solid-phase peptide synthesis. The specific reaction conditions depend on the protecting groups used for each amino acid side chain. Industrial production methods may involve large-scale solid-phase synthesis or fermentation processes.

Chemical Reactions Analysis

Types of Reactions::

    Coupling Reactions: Used to link amino acids together. Common coupling agents include carbodiimides (e.g., EDC) and HOBt.

    Deprotection Reactions: Removal of protecting groups from side chains during peptide assembly.

    Purification: Techniques like HPLC or preparative chromatography are employed to isolate the desired peptide.

Common Reagents and Conditions::

    Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole).

    Deprotecting Agents: TFA (trifluoroacetic acid), TMSBr (trimethylsilyl bromide).

    Purification: Reverse-phase HPLC, preparative chromatography.

Major Products:: The final product is H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH, a peptide with a specific sequence of amino acids.

Scientific Research Applications

    Biochemistry: Investigating protein-protein interactions, enzyme-substrate binding, and cellular signaling pathways.

    Medicine: Potential therapeutic applications, such as antimicrobial peptides or drug delivery systems.

    Industry: Peptide-based materials, diagnostics, and biotechnology.

Mechanism of Action

The compound’s mechanism of action depends on its specific context. It could interact with receptors, enzymes, or other biomolecules, affecting cellular processes. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While H-DL-Lys-DL-Glu-DL-Glu-DL-Ala-DL-Glu-OH is unique due to its chiral complexity, similar compounds include other peptides with diverse amino acid sequences. Examples include linear or cyclic peptides, antimicrobial peptides, and bioactive molecules.

Properties

CAS No.

6693-54-5

Molecular Formula

C24H40N6O12

Molecular Weight

604.6 g/mol

IUPAC Name

2-[2-[[4-carboxy-2-[[4-carboxy-2-(2,6-diaminohexanoylamino)butanoyl]amino]butanoyl]amino]propanoylamino]pentanedioic acid

InChI

InChI=1S/C24H40N6O12/c1-12(20(37)30-16(24(41)42)7-10-19(35)36)27-22(39)14(5-8-17(31)32)29-23(40)15(6-9-18(33)34)28-21(38)13(26)4-2-3-11-25/h12-16H,2-11,25-26H2,1H3,(H,27,39)(H,28,38)(H,29,40)(H,30,37)(H,31,32)(H,33,34)(H,35,36)(H,41,42)

InChI Key

JXJLTZQPTPRSOX-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.